molecular formula C25H34ClN3O2 B12784710 4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride CAS No. 412292-53-6

4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride

Cat. No.: B12784710
CAS No.: 412292-53-6
M. Wt: 444.0 g/mol
InChI Key: BDLMCRQTHSLRQE-UHFFFAOYSA-N
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Description

4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperidine ring, a benzonitrile group, and a hydroxy group, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride involves multiple steps, including the formation of the piperidine ring, the introduction of the benzonitrile group, and the attachment of the hydroxy and anilino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile
  • 4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile

Uniqueness

4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

412292-53-6

Molecular Formula

C25H34ClN3O2

Molecular Weight

444.0 g/mol

IUPAC Name

4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride

InChI

InChI=1S/C25H33N3O2.ClH/c1-20(2)30-24-10-8-23(9-11-24)27(3)19-25(29)13-16-28(17-14-25)15-12-21-4-6-22(18-26)7-5-21;/h4-11,20,29H,12-17,19H2,1-3H3;1H

InChI Key

BDLMCRQTHSLRQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)CC2(CCN(CC2)CCC3=CC=C(C=C3)C#N)O.Cl

Origin of Product

United States

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